3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy-

Molecular weight differentiation Lipophilicity modulation ADME parameter prediction

3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- (CAS 37585-38-9; systematic IUPAC name: 5-methoxy-1,2-diphenylpyrazol-3-one; also historically known as Phenylmethoxazone) is a diphenyl-substituted pyrazolone heterocycle with molecular formula C₁₆H₁₄N₂O₂ and molecular weight 266.29 g/mol. The compound features a five-membered pyrazolone ring bearing phenyl groups at the N1 and N2 positions and a methoxy substituent at the 3-position, placing it within the 3-pyrazolin-5-one subclass of pyrazolone derivatives.

Molecular Formula C16H14N2O2
Molecular Weight 266.29 g/mol
CAS No. 37585-38-9
Cat. No. B12889788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy-
CAS37585-38-9
Molecular FormulaC16H14N2O2
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=O)N(N1C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C16H14N2O2/c1-20-16-12-15(19)17(13-8-4-2-5-9-13)18(16)14-10-6-3-7-11-14/h2-12H,1H3
InChIKeyATUOIKVQJQROMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- (CAS 37585-38-9): Core Identity, Physicochemical Profile, and Procurement-Relevant Classification


3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- (CAS 37585-38-9; systematic IUPAC name: 5-methoxy-1,2-diphenylpyrazol-3-one; also historically known as Phenylmethoxazone) is a diphenyl-substituted pyrazolone heterocycle with molecular formula C₁₆H₁₄N₂O₂ and molecular weight 266.29 g/mol [1]. The compound features a five-membered pyrazolone ring bearing phenyl groups at the N1 and N2 positions and a methoxy substituent at the 3-position, placing it within the 3-pyrazolin-5-one subclass of pyrazolone derivatives . Critical to procurement differentiation, this compound lacks the 4-butyl substituent found in the structurally closest clinically recognized analog—4-butyl-1,2-diphenyl-3-methoxy-3-pyrazolin-5-one (CAS 27258-01-1, the O-methyl derivative of phenylbutazone)—which results in a markedly distinct physicochemical signature, including a melting point of 172.5 °C (experimental) , a predicted pKa of –1.68 ± 0.40 , and a predicted density of 1.28 ± 0.1 g/cm³ . The compound was previously marketed as a pharmaceutical agent (analgesic/anti-inflammatory) under the name Phenylmethoxazone but was subsequently withdrawn from the global market following reports of adverse reactions including carcinogenicity in animal studies [2].

Why Generic Pyrazolone Substitution Fails: Structural and Physicochemical Non-Interchangeability of 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- (CAS 37585-38-9)


In-class pyrazolone derivatives cannot serve as drop-in replacements for CAS 37585-38-9 because the compound occupies a structurally distinct niche defined by the simultaneous presence of two N-phenyl groups and a 3-methoxy substituent on a 3-pyrazolin-5-one core, while critically lacking the 4-alkyl substituent present in phenylbutazone-derived analogs [1]. The closest analog, 4-butyl-1,2-diphenyl-3-methoxy-3-pyrazolin-5-one (CAS 27258-01-1), carries an additional 4-butyl group that increases molecular weight by 56.1 g/mol (from 266.29 to 322.4 g/mol) and fundamentally alters lipophilicity, solid-state packing, and metabolic liability [1]. Even among unsubstituted 4-position pyrazolones, the specific 3-methoxy-1,2-diphenyl substitution pattern produces a predicted ionization profile (pKa –1.68) that is categorically different from the weakly acidic character (pKa 4.5) of phenylbutazone , directly impacting solubility, formulation compatibility, and chromatographic behavior. The compound's documented history as a withdrawn pharmaceutical agent further mandates that any procurement for in vivo or therapeutic-adjacent research must be compound-specific, as class-level generalizations about safety or efficacy are invalid [2]. These non-interchangeable properties are quantified in Section 3 below.

Quantitative Comparative Evidence Guide: 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- (CAS 37585-38-9) vs. Closest Analogs


Evidence 1: Molecular Weight Reduction of 56.1 g/mol vs. 4-Butyl Analog (CAS 27258-01-1) Confers Different Pharmacokinetic and Formulation Parameters

CAS 37585-38-9 possesses a molecular weight of 266.29 g/mol, compared to 322.4 g/mol for the 4-butyl-substituted analog (CAS 27258-01-1, also known as phenylbutazone methyl derivative) [1]. This 56.1 g/mol reduction (17.4% lower) arises from the absence of the four-carbon n-butyl chain at the 4-position [1]. The lower molecular weight and reduced alkyl character predict decreased logP and enhanced aqueous solubility relative to the 4-butyl congener, making the target compound more amenable to polar chromatographic separation methods and aqueous-based formulation screening .

Molecular weight differentiation Lipophilicity modulation ADME parameter prediction

Evidence 2: Melting Point 172.5 °C Represents a 65–68 °C Increase over Phenylbutazone (104–107 °C), Enabling Differential Solid-State Handling and Purification Strategies

The experimentally determined melting point of CAS 37585-38-9 is 172.5 °C , which is substantially higher than that of phenylbutazone (50-33-9, mp 104–107 °C) and antipyrine (phenazone, 60-80-0, mp 109–113 °C) . This 65–68 °C elevation relative to phenylbutazone reflects stronger intermolecular interactions in the crystal lattice—likely due to the absence of the conformationally flexible 4-butyl chain—and provides a wider thermal window for recrystallization-based purification, hot filtration, and solid-phase handling without thermal degradation.

Melting point differentiation Crystallinity Solid-state purification Thermal stability

Evidence 3: Predicted pKa of –1.68 vs. Phenylbutazone pKa 4.5 Indicates Categorically Different Ionization Behavior Affecting Solubility, Extraction, and Bioassay Design

The predicted pKa of CAS 37585-38-9 is –1.68 ± 0.40 , whereas phenylbutazone exhibits an experimentally determined pKa of 4.5 at 25 °C [1]. This ~6.2 log unit difference means that at any physiologically or analytically relevant pH (e.g., pH 2–8), the target compound remains predominantly in its neutral (unionized) form, while phenylbutazone transitions from unionized to anionic as pH rises above 4.5. Although the target compound's pKa is a computational prediction and should be verified experimentally, the magnitude of the difference strongly implies distinct extraction efficiency, HPLC mobile-phase optimization, and bioassay interference profiles. This prediction is consistent with the absence of an acidic proton at the 4-position, which in phenylbutazone is responsible for its weakly acidic character [2].

pKa differentiation Ionization state Solubility-pH profile Liquid-liquid extraction

Evidence 4: Unsubstituted 4-Position Provides a Unique Synthetic Handle for Derivatization, in Contrast to the Sterically Blocked 4-Butyl Analog (CAS 27258-01-1)

The pyrazolone ring of CAS 37585-38-9 bears no substituent at the 4-position, leaving this site available for electrophilic substitution, Knoevenagel-type condensation, Mannich reaction, diazo coupling, or cross-coupling chemistry [1]. In contrast, the 4-butyl analog (CAS 27258-01-1) has the 4-position fully occupied by an n-butyl chain, precluding derivatization at this locus [2]. This structural feature makes CAS 37585-38-9 a more versatile scaffold for library synthesis and SAR exploration, particularly for programs targeting the pyrazolone core with diverse 4-substituents. The literature on pyrazolin-5-one reactivity consistently identifies the 4-position as the primary site for C–C and C–N bond-forming reactions, and the unsubstituted status of this position in CAS 37585-38-9 is a key enabling feature for medicinal chemistry and agrochemical derivatization [1].

Synthetic accessibility 4-position functionalization Scaffold diversification Medicinal chemistry

Evidence 5: Documented Withdrawn-Drug Status (Phenylmethoxazone) Mandates Research-Only Procurement with Stringent Safety Handling, Unlike Preclinical Candidate Pyrazolones

CAS 37585-38-9 was formerly marketed under the name Phenylmethoxazone as an analgesic and anti-inflammatory drug, but was withdrawn from the worldwide market due to adverse reactions including reports of carcinogenicity in animal studies, as documented in Martindale: The Extra Pharmacopoeia (30th edition, p. 21) [1]. This regulatory history distinguishes it categorically from other pyrazolone research compounds that lack such a documented toxicological record. The compound is currently supplied exclusively for research purposes and is explicitly not intended for human therapeutic or veterinary use . Any procurement must be accompanied by appropriate carcinogen handling protocols (e.g., use of engineering controls, personal protective equipment, and dedicated waste disposal), and the compound cannot be considered for any in vivo efficacy model without prior toxicokinetic and safety assessment under an approved institutional protocol.

Safety and handling Withdrawn drug status Carcinogenicity Regulatory compliance Procurement restrictions

Evidence 6: Reported Antibacterial and Free-Radical-Scavenging Activity Profile Distinguishes This Compound from COX-Inhibitory Pyrazolone NSAIDs, Supporting Distinct Biological Research Applications

CAS 37585-38-9 has been reported to exhibit significant antibacterial effects against various bacterial strains, attributed to interaction with bacterial cell membranes, as well as antioxidant activity through free radical scavenging . This dual antimicrobial-antioxidant profile is mechanistically distinct from the cyclooxygenase (COX) inhibitory mechanism of classical pyrazolone NSAIDs such as phenylbutazone and antipyrine [1]. Although specific MIC values and DPPH/ABTS IC₅₀ data are not currently available in peer-reviewed primary literature for direct head-to-head comparison, the qualitative activity profile points toward research applications in anti-infective or oxidative-stress biology that would not be served by COX-inhibitory pyrazolone analogs. Users are advised to independently verify these activities under their specific assay conditions and to note that the available information comes from vendor-compiled datasheets rather than primary pharmacology publications .

Antibacterial activity Antioxidant activity Free radical scavenging Non-COX mechanism Biological profiling

Optimal Procurement and Research Application Scenarios for 3-Pyrazolin-5-one, 1,2-diphenyl-3-methoxy- (CAS 37585-38-9) Based on Quantitative Differentiation Evidence


Scenario 1: Medicinal Chemistry Scaffold Diversification via 4-Position Functionalization

When the research objective is to generate a library of pyrazolone derivatives with systematic variation at the 4-position for structure-activity relationship (SAR) studies, CAS 37585-38-9 is the preferred starting scaffold. As established in Evidence 4, the unsubstituted 4-position permits electrophilic substitution, Knoevenagel condensation, Mannich reaction, and cross-coupling chemistry [1]. The 4-butyl analog (CAS 27258-01-1) is structurally incompatible with this objective. For procurement, ensure the material is supplied at ≥95% purity (as typically offered) and confirm the absence of 4-substituted byproducts by HPLC or ¹H NMR prior to use in library synthesis.

Scenario 2: Antibacterial or Antioxidant Screening Cascade Requiring a Non-COX-Inhibitory Pyrazolone Probe

For research programs screening pyrazolone derivatives for direct antibacterial activity (membrane disruption) or antioxidant capacity (free radical scavenging), CAS 37585-38-9 offers a biologically differentiated profile relative to COX-inhibitory NSAID pyrazolones, as noted in Evidence 6 [1]. This compound should be used as a probe molecule rather than as a validated positive control; in-house dose-response curves (MIC determination, DPPH/ABTS IC₅₀) must be generated for each assay system. Laboratories should procure this compound specifically for exploratory screening rather than as a reference standard, given the absence of published quantitative potency benchmarks. Note the withdrawn-drug safety caveat from Evidence 5 : all handling must follow institutional carcinogen protocols.

Scenario 3: Analytical Method Development Requiring a High-Melting-Point Pyrazolone Calibrant with Distinct Chromatographic Behavior

CAS 37585-38-9, with its melting point of 172.5 °C (Evidence 2) and molecular weight of 266.29 g/mol (Evidence 1), can serve as a system suitability standard or retention-time marker in HPLC and LC-MS methods designed for pyrazolone-containing matrices, providing clear separation from lower-melting, higher-molecular-weight analogs such as phenylbutazone (mp 104–107 °C; MW 308.4) [1]. For procurement as an analytical reference material, specify purity ≥98% (HPLC) and request a certificate of analysis that includes melting point, HPLC chromatogram, and residual solvent data. Laboratories validating pharmacopeial methods for phenylbutazone-related substances may also use this compound as a resolution marker to confirm column selectivity between 4-unsubstituted and 4-alkyl-substituted pyrazolones.

Scenario 4: Toxicological Reference Compound for Carcinogenicity Mechanism Studies (Withdrawn-Drug Research)

Given its documented history as a withdrawn pharmaceutical due to carcinogenicity in animal studies (Evidence 5), CAS 37585-38-9 is uniquely positioned as a tool compound for research into pyrazolone-associated carcinogenic mechanisms, metabolic activation pathways, and structure-toxicity relationships [1]. This application is distinct from any therapeutic intent and requires procurement under research-use-only terms. Institutions conducting such studies should procure the compound with full analytical characterization (NMR, HRMS, elemental analysis) and maintain a dedicated chemical hygiene plan specifying engineering controls, personal protective equipment, and waste disposal procedures appropriate for a compound with a positive animal carcinogenicity signal. Comparison with the structurally related but non-withdrawn 4-butyl analog provides a defined experimental framework for isolating the toxicophoric contribution of the pyrazolone core vs. the 4-alkyl substituent.

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